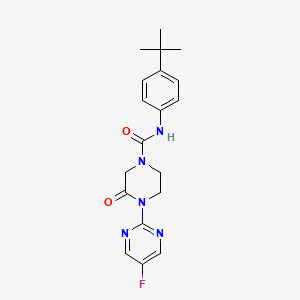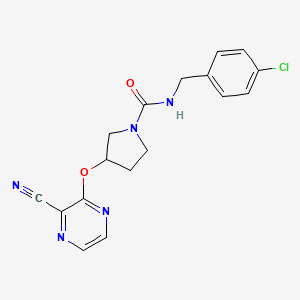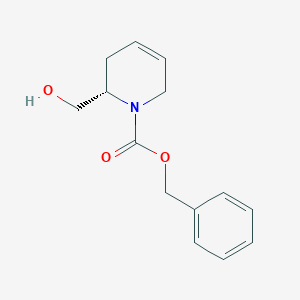
N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been studied extensively for its ability to target specific kinases, which play a crucial role in the development and progression of various diseases.
Mecanismo De Acción
TAK-659 works by inhibiting specific kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting these kinases, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, TAK-659 has been shown to have anti-inflammatory effects, leading to a reduction in cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of TAK-659 is its specificity for BTK and ITK, which allows for targeted inhibition of specific signaling pathways. Additionally, TAK-659 has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Direcciones Futuras
There are several future directions for the development and application of TAK-659. One potential direction is the use of TAK-659 in combination with other therapies, including chemotherapy and immunotherapy, to enhance treatment efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, which will be crucial for its eventual approval for clinical use. Finally, the identification of new targets for TAK-659 could lead to the development of new therapies for a range of diseases.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown significant potential for therapeutic applications in various diseases, including cancer and autoimmune disorders. Its specificity for BTK and ITK, along with its anti-inflammatory properties, makes it a potential candidate for further development. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to identify new targets for its use in the treatment of diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-tert-butylphenylamine with 2,5-difluoropyrimidine-4-carboxylic acid, followed by the coupling of the resulting intermediate with 3-oxopiperazine-1-carboxylic acid. The final product is obtained after purification and isolation using chromatography techniques.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including lymphoma and leukemia. Additionally, TAK-659 has been shown to have anti-inflammatory properties and has been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-19(2,3)13-4-6-15(7-5-13)23-18(27)24-8-9-25(16(26)12-24)17-21-10-14(20)11-22-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVMCXHCCCYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)
![3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722184.png)

![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2722187.png)

![5-(4-Benzylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2722190.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2722192.png)


![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722199.png)

![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)
![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2722202.png)